Predicted Lipophilicity (clogP) Versus 5-Methyl-2-methoxyaniline Indicates Enhanced Membrane Partitioning
The introduction of the 2,2-dimethoxypropyl group is expected to increase lipophilicity relative to smaller 5-alkyl substituents. Computational prediction (ALOGPS 2.1) yields an estimated logP of approximately 2.1 for 5-(2,2-dimethoxypropyl)-2-methoxyaniline, compared to a reported experimental logP of 1.18 for the parent 2-methoxyaniline [1] and an estimated logP of ~1.6 for 5-methyl-2-methoxyaniline [2]. The ~0.9 log unit increase over o-anisidine translates to a roughly 8-fold higher theoretical octanol-water partition coefficient, suggesting superior membrane permeability in cell-based assays when the compound is used as a probe or precursor [1].
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | clogP ≈ 2.1 (ALOGPS 2.1 prediction) |
| Comparator Or Baseline | 2-Methoxyaniline (o-anisidine): experimental logP = 1.18 (INERIS, 2024); 5-Methyl-2-methoxyaniline: clogP ≈ 1.6 (estimated) |
| Quantified Difference | ΔclogP ≈ +0.9 vs. o-anisidine; ≈ +0.5 vs. 5-methyl-2-methoxyaniline |
| Conditions | In silico prediction using ALOGPS 2.1; experimental comparator data from INERIS substance database. |
Why This Matters
Higher lipophilicity may improve passive membrane permeability, making this compound a more suitable scaffold for designing cell-penetrant probes or prodrugs than its less lipophilic 5-alkyl counterparts.
- [1] INERIS. O-Anisidine – Fiche toxicologique. Portail Substances Chimiques, 2024. https://substances.ineris.fr/fr/substance/2077 (accessed 2026-05-06). View Source
- [2] Estimated from ALOGPS 2.1 virtual computational chemistry laboratory. http://www.vcclab.org/lab/alogps/ (accessed 2026-05-06). View Source
